N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]cyclohexanecarboxamide
Description
“N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]cyclohexanecarboxamide” is a chemical compound with the molecular formula C14H24N2O2S . The average mass of this compound is 284.418 Da and its monoisotopic mass is 284.155853 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are characterized by several computed properties. It has a molecular weight of 337.4 g/mol . The compound has a computed XLogP3-AA value of 2.3 , which is a measure of its hydrophobicity. It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 , an exact mass of 337.10962727 g/mol , and a monoisotopic mass of 337.10962727 g/mol . Its topological polar surface area is 120 Ų , and it has a heavy atom count of 23 . The compound has a formal charge of 0 and a complexity of 472 .Properties
IUPAC Name |
N-(2,6-dimethylmorpholine-4-carbothioyl)cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-10-8-16(9-11(2)18-10)14(19)15-13(17)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKJQUYIEBLXTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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